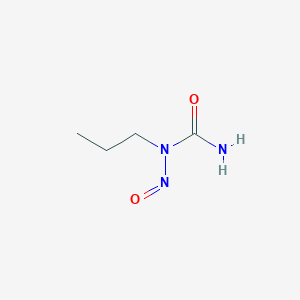

N-プロピル-N-ニトロソウレア

概要

説明

N-Propyl-N-nitrosourea, also known as N-nitroso-N-propylurea, is an organic compound belonging to the class of nitrosoureas. Nitrosoureas are characterized by the presence of a nitro group and an urea group linked together. These compounds are known for their antitumor properties and ability to cross the blood-brain barrier, making them significant in medical research .

科学的研究の応用

Chemical Properties and Mechanism of Action

NPU is characterized by its ability to undergo alkylation and carbamoylation, making it a valuable reagent in organic synthesis. The compound can effectively alkylate nucleophiles, which is crucial for various chemical reactions. Its structure allows it to cross the blood-brain barrier, enhancing its potential as a therapeutic agent for brain tumors.

Chemistry

- Alkylation Reagent : NPU is utilized as a reagent for the alkylation of nucleophiles in organic synthesis. This property is essential for developing new compounds and studying reaction mechanisms.

Biology

- DNA Alkylation Studies : NPU serves as a model compound to investigate DNA alkylation and repair mechanisms. Its ability to induce specific mutations makes it a tool for studying carcinogenesis.

- Photoreceptor Apoptosis : Research indicates that NPU can induce apoptosis in photoreceptors, mimicking conditions seen in hereditary Retinitis Pigmentosa.

Medicine

- Antitumor Research : Due to its cytotoxic properties and ability to penetrate the blood-brain barrier, NPU is investigated for its potential use in treating brain tumors. Animal studies have shown that it can induce mammary cancer in rats, providing insights into its carcinogenic potential .

Industry

- Development of Antitumor Agents : NPU is explored in the pharmaceutical industry for developing new antitumor agents. Its nitrosamine properties are also studied concerning impurities in pharmaceutical products .

Case Study 1: Induction of Tumors in Animal Models

In studies involving rats, administration of NPU has resulted in the induction of mammary tumors, demonstrating its carcinogenic effects. The dosage and administration route were critical factors influencing the outcomes of these experiments .

Case Study 2: Mechanistic Studies on DNA Damage

Research has established that NPU causes specific types of DNA damage through alkylation. These studies are pivotal in understanding how certain chemicals contribute to cancer development and provide a basis for developing preventive strategies against chemical carcinogenesis .

Data Tables

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Chemistry | Alkylation Reagent | Effective in nucleophile reactions |

| Biology | DNA Studies | Induces mutations; apoptosis in photoreceptors |

| Medicine | Antitumor Research | Potential treatment for brain tumors; induces mammary cancer in rats |

| Industry | Antitumor Agent Development | Investigated for nitrosamine impurities |

作用機序

Target of Action

N-Propyl-N-nitrosourea, also known as 1-Nitroso-1-propylurea, belongs to the class of organic compounds known as nitrosoureas . Nitrosoureas are a large and extensively studied family of antitumor agents . They exhibit a broader spectrum of activity against experimental tumors than any other class of agents . The primary targets of nitrosoureas are cellular macromolecules .

Mode of Action

Nitrosoureas have two chemical activities: alkylation and carbamoylation . Alkylation of macromolecules by nitrosoureas proceeds either directly via an SN2 reaction or via formation of the chloroethyl carbonium ion . Each of these nitrosoureas decomposes to yield an alkyl diazohydroxide and isocyanic acid or an alkyl isocyanate .

Biochemical Pathways

The interaction of nitrosoureas with cellular macromolecules leads to changes in various biochemical pathwaysNitrosoureas in general have been found to affect cell cycle progression .

Pharmacokinetics

Nitrosoureas as a class are known for their ability to cross the so-called blood-brain barrier at therapeutically effective concentrations . This suggests that nitrosoureas, including N-Propyl-N-nitrosourea, may have good bioavailability in the central nervous system.

Result of Action

The result of the action of nitrosoureas, including N-Propyl-N-nitrosourea, is typically cytotoxicity . This is due to their ability to bind irreversibly to cellular macromolecules , leading to cell death.

Action Environment

The action, efficacy, and stability of N-Propyl-N-nitrosourea can be influenced by various environmental factors. For instance, nitrosoureas are unstable in aqueous media under physiological conditions of temperature and hydrogen ion concentration . The decomposition is catalyzed by the monohydrogen phosphate ion .

生化学分析

Cellular Effects

N-Propyl-N-nitrosourea has been shown to induce photoreceptor apoptosis, which resembles the hereditary Retinitis Pigmentosa . It also has the ability to induce tumors in various organs depending on the species and strain, dose, route, and age at administration .

Molecular Mechanism

The molecular mechanism of N-Propyl-N-nitrosourea involves its ability to alkylate DNA . Alkylation of DNA can lead to mutations, enhancing cancer risk in target organs or causing cell death in susceptible tissues when excessive DNA damage is not repaired .

Dosage Effects in Animal Models

The effects of N-Propyl-N-nitrosourea vary with different dosages in animal models. For instance, it has been used to induce mammary cancer in rats

Transport and Distribution

Nitrosoureas, the class of compounds to which N-Propyl-N-nitrosourea belongs, are known to cross the so-called blood-brain barrier at therapeutically effective concentrations .

準備方法

Synthetic Routes and Reaction Conditions

N-Propyl-N-nitrosourea can be synthesized through the reaction of N-propylurea with nitrous acid. The reaction typically involves the following steps:

Preparation of N-propylurea: This can be achieved by reacting propylamine with urea under controlled conditions.

Nitrosation: N-propylurea is then treated with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid.

Industrial Production Methods

Industrial production of N-Propyl-N-nitrosourea follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the production process .

化学反応の分析

Types of Reactions

N-Propyl-N-nitrosourea undergoes several types of chemical reactions, including:

Alkylation: It can alkylate DNA and proteins, which is a key mechanism of its antitumor activity.

Hydrolysis: In aqueous solutions, it can hydrolyze to form propylamine and nitrous acid.

Common Reagents and Conditions

Hydrolysis: This reaction can be catalyzed by acids or bases and occurs more rapidly at higher temperatures.

Major Products

類似化合物との比較

N-Propyl-N-nitrosourea is part of the nitrosourea family, which includes several other compounds with similar structures and properties:

N-Methyl-N-nitrosourea: Known for its potent alkylating activity and use in cancer research.

N-Ethyl-N-nitrosourea: Similar to N-Propyl-N-nitrosourea but with an ethyl group instead of a propyl group.

N-Butyl-N-nitrosourea: Contains a butyl group and is used in studies of DNA alkylation.

N-Propyl-N-nitrosourea is unique in its specific alkylation pattern and its ability to form distinct DNA adducts, making it valuable for studying the effects of alkylation on DNA structure and function .

生物活性

N-Nitroso-N-propyl urea (NPU) is a member of the N-nitroso compound family, which has garnered significant attention due to its biological activity, particularly its carcinogenic potential. This article synthesizes current research findings regarding the biological activity of NPU, including its mechanisms of action, toxicological profiles, and case studies highlighting its effects on various biological systems.

Overview of N-Nitroso Compounds

N-nitroso compounds are a diverse group of chemicals formed from the nitrosation of amines. They are known for their carcinogenic properties, particularly in laboratory animals, and are implicated in human cancers. NPU, like other nitrosamines, undergoes metabolic activation leading to DNA damage and mutagenesis, which are critical steps in carcinogenesis.

Mechanisms of Carcinogenicity

The carcinogenicity of NPU is primarily attributed to its ability to form DNA adducts. Upon metabolic activation, NPU is converted into reactive intermediates that can alkylate DNA, leading to mutations. The involvement of cytochrome P450 enzymes in this metabolic activation has been well-documented. Specifically, CYP2E1 and CYP2A6 are key enzymes that facilitate the formation of these reactive species from N-nitroso compounds .

Table 1: Key Metabolic Pathways of N-Nitroso Compounds

| Compound | Key Enzymes Involved | Main Metabolites | Biological Effects |

|---|---|---|---|

| N-Nitroso-N-propyl urea | CYP2E1, CYP2A6 | Reactive alkylating agents | DNA adduct formation, mutagenesis |

| N-Nitrosodi-n-propylamine | CYP2E1 | Nitrosamines | Hepatotoxicity, carcinogenicity |

| N-Nitrosodiethylamine | CYP2A6 | Ethylating agents | Tumors in liver and respiratory tract |

Toxicological Profile

The toxicological effects of NPU have been studied extensively in animal models. Research indicates that exposure to NPU can lead to significant liver damage and increased tumor incidence in various tissues. For example:

- Hepatotoxicity : Studies have shown that administration of NPU results in hepatocellular necrosis and increased liver weight in rodents .

- Tumor Induction : Chronic exposure to NPU has been associated with tumors in the liver, nasal cavity, and esophagus in laboratory animals .

Case Studies

- Liver Tumors in Rats : A study by Druckrey et al. (1967) demonstrated that rats exposed to doses of NPU developed significant liver tumors after prolonged exposure. The study highlighted the compound's ability to induce hepatocellular carcinoma.

- Genotoxic Effects : Research conducted by Lijinsky and Reuber (1983) indicated that NPU exposure led to an increase in DNA strand breaks across multiple organs, confirming its genotoxic potential.

Comparative Analysis with Other N-Nitroso Compounds

NPU's biological activity can be compared with other well-studied nitrosamines such as N-nitrosodiethylamine (NDEA) and N-nitrosodi-n-butylamine (NDBA). While all these compounds exhibit similar mechanisms of action through DNA alkylation, their potency and specific target organs may differ.

Table 2: Comparison of Biological Activities

| Compound | Carcinogenicity | Target Organs | Mechanism |

|---|---|---|---|

| N-Nitroso-N-propyl urea | Confirmed | Liver, nasal cavity | DNA alkylation |

| N-Nitrosodiethylamine | Confirmed | Liver | DNA alkylation |

| N-Nitrosodi-n-butylamine | Confirmed | Urinary bladder | DNA alkylation |

特性

IUPAC Name |

1-nitroso-1-propylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N3O2/c1-2-3-7(6-9)4(5)8/h2-3H2,1H3,(H2,5,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGGSSUISOYLCBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(C(=O)N)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0021204 | |

| Record name | N-Propyl-N-nitrosourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

816-57-9 | |

| Record name | N-Nitroso-N-propylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=816-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propylnitrosourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000816579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrosopropylurea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46792 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Propyl-N-nitrosourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-PROPYL-N-NITROSOUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/240IS3J248 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。